L-NIL hydrochloride

Description

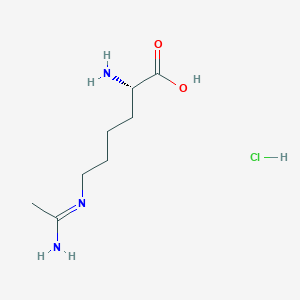

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYWSATZDBEAOS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159190-45-1, 150403-89-7 | |

| Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-NIL hydrochloride and gene expression modulation

An In-depth Technical Guide to L-NIL Hydrochloride and its Modulation of Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-N6-(1-iminoethyl)lysine hydrochloride (this compound) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. By attenuating the production of nitric oxide (NO), a pleiotropic signaling molecule, this compound indirectly modulates a host of intracellular signaling pathways, consequently altering gene expression profiles. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on critical signaling pathways such as NF-κB, MAPK, and JAK-STAT, and its quantifiable effects on gene expression. Detailed experimental protocols for investigating these effects are provided, along with visualizations of the underlying molecular interactions and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound

This compound is a well-characterized small molecule inhibitor of nitric oxide synthase (NOS) with marked selectivity for the inducible isoform (iNOS or NOS2) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1][2] The overproduction of NO by iNOS is a hallmark of various pathological conditions, including chronic inflammation, septic shock, and neurodegenerative diseases.[3] L-NIL's selectivity makes it a valuable tool for dissecting the specific roles of iNOS in these processes.

Mechanism of Action: L-NIL acts as a competitive inhibitor at the arginine-binding site of the iNOS enzyme. This inhibition curtails the synthesis of nitric oxide and its downstream signaling effects. The inhibitory potency of L-NIL is significant, with reported IC50 values in the low micromolar range for iNOS, while being substantially less potent against nNOS and eNOS.[1] For instance, L-NIL exhibits an IC50 of 3.3 μM for mouse iNOS, making it 28-fold more selective for iNOS than for rat brain constitutive NOS (nNOS).[4][5]

Modulation of Core Signaling Pathways

The primary mechanism by which this compound modulates gene expression is through the reduction of NO bioavailability. Nitric oxide can influence cellular signaling through various means, including S-nitrosylation of proteins and activation of soluble guanylate cyclase (sGC). By inhibiting iNOS, L-NIL can reverse or prevent these NO-mediated effects on key signaling cascades that control gene transcription.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Nitric oxide has a complex, often bidirectional, relationship with NF-κB. In some contexts, NO can promote NF-κB activation, while in others, it can be inhibitory. By reducing NO levels, L-NIL can prevent the activation of NF-κB in inflammatory settings. For example, the expression of iNOS itself is driven by NF-κB, creating a potential feedback loop that L-NIL can interrupt.

Figure 1: L-NIL's intervention in the NF-κB signaling pathway.

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical mediators of cellular responses to external stressors. They regulate cell proliferation, differentiation, and apoptosis. Nitric oxide can activate MAPK pathways, and this activation is implicated in the expression of inflammatory genes. By inhibiting iNOS, L-NIL can prevent the sustained activation of pathways like p38 MAPK, thereby downregulating inflammatory gene expression.

Figure 2: Modulation of the p38 MAPK pathway by L-NIL via iNOS inhibition.

Quantitative Effects on Gene Expression

The modulatory effects of L-NIL on signaling pathways translate into measurable changes in gene and protein expression. Several studies have quantified these changes in various experimental models.

| Gene/Protein | Experimental Model | Treatment | Result | Citation |

| TLR4 | Ischemia-Reperfusion (Mouse Kidney) | L-NIL (10 & 30 mg/kg) | Significant decrease in protein content | [4] |

| IL-1β | Ischemia-Reperfusion (Mouse Kidney) | L-NIL (10 & 30 mg/kg) | Significant decrease in protein content | [4] |

| Clusterin | Ischemia-Reperfusion (Mouse Kidney) | L-NIL (10 & 30 mg/kg) | Significant decrease in transcript levels | [4] |

| NFAT5 | Ischemia-Reperfusion (Mouse Kidney) | L-NIL (10 & 30 mg/kg) | Increase in mRNA levels | [4] |

| IGF-I | LPS-treated Hepatocytes | L-NIL | Prevents LPS-induced decrease in mRNA levels | [6] |

| GSK-3β activity | Burn Injury (Rat Skeletal Muscle) | L-NIL (60mg/kg) | Reverted burn-induced increase in activity | [7][8] |

| Nitrotyrosine | Burn Injury (Rat Skeletal Muscle) | L-NIL (60mg/kg) | Reversed burn-induced increase in content | [7] |

Detailed Experimental Protocols

Investigating the impact of L-NIL on gene expression requires a combination of in vitro and in vivo experimental techniques. Below are foundational protocols that can be adapted for specific research questions.

General Experimental Workflow

The logical flow for a typical experiment involves cell or animal treatment, sample collection, molecular analysis, and data interpretation.

Figure 3: A standard workflow for studying L-NIL's effects on gene expression.

In Vitro Cell Culture and Treatment

This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) to study inflammatory gene expression.

-

Cell Seeding: Plate RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C, 5% CO2.

-

L-NIL Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water.[9] Further dilutions should be made in cell culture medium immediately before use.

-

Pre-treatment: Remove the old medium and replace it with fresh medium containing the desired concentration of L-NIL (e.g., 10-100 µM). A vehicle control (medium with water) must be included. Incubate for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, to the wells.

-

Incubation: Incubate for the desired period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

-

Harvesting:

-

For RNA: Aspirate the medium, wash cells with cold PBS, and add 1 mL of TRIzol reagent to each well.

-

For Protein: Aspirate the medium, wash cells with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the mRNA expression of a target gene relative to a housekeeping gene.

-

RNA Isolation: Isolate total RNA from the cell lysates using a standard phenol-chloroform extraction method or a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Thermal Cycling: Run the reaction on a qPCR instrument with a typical program:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of: 95°C for 15 sec, 60°C for 1 min

-

Melt curve analysis to ensure product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH, β-actin).

Western Blotting for Protein Expression and Pathway Activation

This protocol assesses changes in protein levels or the phosphorylation status of signaling proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-phospho-p38, anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Conclusion

This compound serves as a critical research tool and a potential therapeutic agent by selectively targeting inducible nitric oxide synthase. Its ability to inhibit iNOS provides a powerful method to study the downstream consequences of NO signaling in pathophysiology. By reducing excessive NO production, L-NIL effectively modulates key inflammatory signaling pathways like NF-κB and MAPK, leading to significant alterations in the expression of a wide array of genes. The protocols and data presented in this guide offer a framework for researchers to explore and leverage the gene expression modulating properties of L-NIL in the context of inflammation, immunology, and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. thomassci.com [thomassci.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of L-NIL Hydrochloride in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various diseases, including cancer and inflammatory conditions. While the primary mechanism of L-NIL is the attenuation of nitric oxide (NO) production, emerging evidence highlights its significant role in the modulation of apoptosis. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences apoptotic signaling pathways, supported by experimental data and detailed protocols for researchers.

Introduction: this compound and iNOS Inhibition

This compound is a small molecule that acts as a competitive inhibitor of iNOS.[1][2] iNOS is one of three isoforms of nitric oxide synthase and is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[2] The nitric oxide produced by iNOS has a dual role in cellular processes; it can be either pro-apoptotic or anti-apoptotic depending on its concentration, the cellular redox state, and the specific cell type.[3]

High concentrations of NO are generally considered pro-apoptotic, inducing cell death through DNA damage and activation of stress-related pathways. Conversely, lower, sustained levels of NO can promote cell survival and inhibit apoptosis, often through the S-nitrosylation of key apoptotic proteins like caspases, thereby inhibiting their activity.

This compound, by selectively inhibiting iNOS, modulates the cellular NO concentration, thereby influencing the delicate balance between cell survival and apoptosis.

The Pro-Apoptotic Effects of this compound

In various pathological contexts, particularly in cancer, the overexpression of iNOS contributes to tumor progression by promoting cell survival and angiogenesis. By inhibiting iNOS, this compound can shift the balance towards apoptosis, making it a promising agent for therapeutic intervention.

Downregulation of Anti-Apoptotic Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad). The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli.

Studies have demonstrated that treatment with this compound can lead to the downregulation of the anti-apoptotic protein Bcl-2.[4] This reduction in Bcl-2 levels disrupts the sequestration of pro-apoptotic proteins, allowing them to initiate the mitochondrial apoptotic cascade.

Activation of Caspases

Caspases are a family of cysteine proteases that execute the apoptotic program. Nitric oxide can inhibit caspase activity through S-nitrosylation of their cysteine residues. By reducing NO levels, this compound can prevent this inhibitory post-translational modification, thereby promoting caspase activation and subsequent apoptosis.

Quantitative Data on this compound and Apoptosis

The following tables summarize the quantitative effects of this compound on key apoptotic markers.

| Cell Line | Treatment | Concentration | Duration | % Apoptotic Cells (Annexin V Positive) | Fold Change vs. Control | Reference |

| Human Melanoma (in vivo xenograft) | L-NIL | 40 mg/kg/day | 21 days | Increased TUNEL-positive cells | Not specified | [4] |

| Glioblastoma (U87-MG) | L-NIL | 500 µM | Not specified | Decreased clonogenic survival | Significant decrease | [3] |

| Glioblastoma (U87-MG) | L-NIL | 1000 µM | Not specified | Decreased clonogenic survival | Significant decrease | [3] |

| Cell Line/Model | Treatment | Concentration | Duration | Protein | Change in Expression | Reference |

| Human Melanoma (in vivo xenograft) | L-NIL | 40 mg/kg/day | 21 days | Bcl-2 | Decreased | [4] |

| Feline T-cell Leukemia (FT-1) | Doxorubicin | 0.3 µg/ml | 24h | Bcl-2 | ~41.0-fold increase | [5] |

| Feline T-cell Leukemia (FT-1) | Prednisolone | 0.2 µg/ml | 24h | Bcl-2 | ~62.0-fold increase | [5] |

| Feline T-cell Leukemia (FT-1) | Vincristine | 5 ng/ml | 24h | Bcl-2 | ~11.1-fold increase | [5] |

| Assay | Cell/Tissue Lysate | Treatment | Fold Increase in Caspase-3 Activity vs. Control | Reference |

| Caspase-3 Activity Assay | LPS-induced lung injury in mice | LPS (30 mg/kg) | ~10-fold at 24h | [6] |

| Caspase-3 Activity Assay | PC12 cells with OGD/R injury | Linalool (100 µM) | Significant decrease vs. OGD/R | [7] |

Signaling Pathways and Experimental Workflows

This compound-Mediated Apoptotic Signaling Pathway

Caption: this compound inhibits iNOS, reducing NO levels, which in turn downregulates Bcl-2 and prevents caspase S-nitrosylation, leading to apoptosis.

Experimental Workflow for Assessing Apoptosis

Caption: A general workflow for investigating the pro-apoptotic effects of this compound in vitro.

Experimental Protocols

In Vitro Treatment with this compound

-

Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

-

Preparation of L-NIL Stock Solution: Dissolve this compound in sterile, nuclease-free water or PBS to prepare a stock solution (e.g., 10 mM).[8]

-

Treatment: Dilute the L-NIL stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM - 1 mM). Remove the existing medium from the cells and replace it with the L-NIL-containing medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Sample Preparation: Prepare cells on slides (e.g., by cytospinning) or use tissue sections. Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

TUNEL Reaction:

-

Equilibrate the samples with Equilibration Buffer for 10 minutes.

-

Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.

-

Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

-

-

Washing: Wash the samples with PBS to remove unincorporated nucleotides.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the slides with an anti-fade mounting medium.

-

Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot for Bcl-2 and Caspase-3

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Caspase-3 Activity Assay (Colorimetric)

-

Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of 2X Reaction Buffer/DTT Mix to each well.

-

Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

-

Add 5 µL of the DEVD-pNA substrate (4 mM).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control.

Conclusion

This compound demonstrates a clear role in promoting apoptosis, primarily through its selective inhibition of iNOS. By reducing nitric oxide levels, it mitigates the anti-apoptotic effects of NO, leading to the downregulation of Bcl-2 and the activation of the caspase cascade. These findings underscore the therapeutic potential of this compound in diseases characterized by excessive iNOS expression and apoptosis evasion, such as cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pro-apoptotic mechanisms of this compound and to evaluate its efficacy in various preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Growth factors prevent changes in Bcl-2 and Bax expression and neuronal apoptosis induced by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antineoplastic drugs on the expression of Bcl-2 and Bcl-xL genes in the feline T-cell leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection from Lethal Apoptosis in Lipopolysaccharide-Induced Acute Lung Injury in Mice by a Caspase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

L-NIL Hydrochloride: A Technical Guide to its Role in the Regulation of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule with a dual role in inflammation. While constitutively produced NO is crucial for physiological processes, the high-output production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation. Selective inhibition of iNOS presents a promising therapeutic strategy to mitigate inflammatory damage without disrupting essential homeostatic functions. This technical guide provides an in-depth overview of L-N⁶-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a potent and selective iNOS inhibitor. We will explore its mechanism of action, summarize key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the signaling pathways it modulates.

Introduction: Nitric Oxide Synthase in Inflammation

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a role in neurotransmission.

-

Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it is critical for vasodilation and maintaining cardiovascular health.[1]

-

Inducible NOS (iNOS or NOS2): Its expression is induced in various cell types, including macrophages and fibroblasts, by inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines.[2]

Both nNOS and eNOS are constitutive, calcium-dependent enzymes that produce low, transient levels of NO. In contrast, iNOS is calcium-independent and, once expressed, produces large, sustained amounts of NO that can be cytotoxic and contribute significantly to the pathophysiology of inflammatory diseases.[1] Therefore, selective inhibition of iNOS is a key objective in developing anti-inflammatory therapeutics.

This compound: Mechanism and Selectivity

This compound is a derivative of the amino acid L-lysine and acts as a potent and selective inhibitor of the iNOS enzyme.[3] Its selectivity is a critical feature, allowing it to target the pathological overproduction of NO in inflammatory settings while sparing the physiological functions of eNOS and nNOS.

The primary mechanism of action is competitive inhibition, where L-NIL binds to the active site of the iNOS enzyme, preventing the binding of the natural substrate, L-arginine. This leads to a significant reduction in the synthesis of nitric oxide.

Quantitative Data on this compound Efficacy

The efficacy of L-NIL has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data regarding its inhibitory potency and effects on inflammatory markers.

Table 1: In Vitro Inhibitory Activity of L-NIL

| Enzyme Source | NOS Isoform | IC₅₀ Value | Selectivity vs. iNOS | Reference |

| Mouse | iNOS | 3.3 µM | - | [3][4][5][6] |

| Rat Brain | cNOS (nNOS) | 92 µM | 28-fold | [3][4][5][7] |

| Not Specified | eNOS | 8 - 38 µM | ~2.4 to 11.5-fold | [8] |

| Not Specified | nNOS | 17 - 92 µM | ~5 to 28-fold | [8] |

| RAW 264.7 Cells (LPS-stimulated) | iNOS | 15.8 µM | - | [5] |

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound

| Animal Model | Condition | Dosage & Administration | Key Findings | Reference |

| Mice | Renal Ischemia/Reperfusion | 10 and 30 mg/kg, IP | Prevents inflammation, oxidative stress, and autophagy. Decreased TLR4 and IL-1β protein content. | [4][5] |

| Mice | Monosodium Urate (MSU)-Induced Inflammation | 10 mg/kg/day, Pretreatment | Suppressed footpad swelling. Reversed the increase in plasma NO metabolites. Suppressed MSU-induced gene expression of iNOS, TNF-α, and IL-1β. | [9] |

| Rats | Adjuvant-Induced Arthritis | Dose-dependent | Suppressed the increase in plasma nitrite levels and joint inflammation. | [10] |

| Rats | LPS-Induced Renal Dysfunction | Not Specified | Prevented the decrease in Glomerular Filtration Rate (GFR). | [1] |

Signaling Pathways and L-NIL Regulation

L-NIL exerts its anti-inflammatory effects by intervening in key signaling pathways. Inflammatory stimuli like LPS activate Toll-like receptor 4 (TLR4), triggering downstream cascades that lead to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of the iNOS gene. By inhibiting iNOS, L-NIL prevents the excessive production of NO, a key mediator of inflammation. Furthermore, studies have shown that L-NIL can suppress the phosphorylation of MAPKs like ERK1/2 and p38, which are also involved in the inflammatory response.[9]

References

- 1. Inhibition of constitutive nitric oxide synthase (NOS) by nitric oxide generated by inducible NOS after lipopolysaccharide administration provokes renal dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biotium.com [biotium.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

L-NIL hydrochloride impact on cellular redox state

An In-depth Technical Guide on the Impact of L-NIL Hydrochloride on Cellular Redox State

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine hydrochloride (this compound) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[1][2][3] The iNOS isoform is typically expressed in response to inflammatory stimuli, such as endotoxins and cytokines, and is responsible for the production of large, sustained amounts of nitric oxide (NO). This high output of NO is a critical component of the innate immune response but can also contribute significantly to cellular damage through the generation of reactive nitrogen species (RNS) and the disruption of the cellular redox balance.[4][5]

The cellular redox state, or redox balance, refers to the equilibrium between oxidants (pro-oxidants) and reductants (antioxidants). This balance is crucial for normal cellular function, including signal transduction, gene expression, and metabolic regulation.[5] A shift in this balance towards an excess of oxidants, a condition known as oxidative stress, can lead to damage of lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][6]

This technical guide provides a comprehensive overview of the mechanism by which this compound impacts the cellular redox state, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Selective iNOS Inhibition

The primary mechanism through which this compound influences the cellular redox state is its selective inhibition of the iNOS enzyme. Unlike the other major NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), which are constitutively expressed and produce low levels of NO for signaling purposes, iNOS generates high concentrations of NO over prolonged periods.[7]

L-NIL demonstrates significant selectivity for iNOS over the constitutive isoforms. This selectivity is critical for its use as a research tool and its potential as a therapeutic agent, as it allows for the targeted reduction of pathological NO production without disrupting the essential physiological functions of nNOS and eNOS.[2][8] The inhibitory potency of L-NIL is concentration-dependent.[9]

Impact on Cellular Redox State

By inhibiting iNOS, this compound directly curtails the production of high levels of NO. This has profound downstream effects on the cellular redox environment.

-

Reduction of Reactive Nitrogen Species (RNS): The most significant impact of iNOS inhibition is the reduced formation of RNS. Nitric oxide can react rapidly with superoxide radicals (O₂•⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. Peroxynitrite can cause cellular damage by oxidizing lipids, nitrating tyrosine residues on proteins (forming nitrotyrosine, a marker of nitrosative stress), and damaging DNA.[4][10] Studies have shown that L-NIL can completely block the increase in RNS generation in response to inflammatory stimuli like lipopolysaccharide (LPS).[10]

-

Alleviation of Oxidative Stress: In inflammatory conditions, iNOS expression and subsequent NO production contribute to oxidative stress.[1][6] By preventing the overproduction of NO, L-NIL reduces the formation of peroxynitrite, thereby decreasing the overall oxidative and nitrosative burden on the cell. In vivo studies have demonstrated that L-NIL prevents inflammation and oxidative stress in models of renal ischemia-reperfusion.[9][11]

-

Interaction with Glutathione (GSH): Glutathione is a critical intracellular antioxidant.[12] High levels of NO and RNS can deplete cellular glutathione stores, compromising the cell's antioxidant defense system.[13] While direct studies linking L-NIL to glutathione preservation are not detailed in the provided results, the logical consequence of reducing the NO/RNS burden is the sparing of GSH, thereby helping to maintain a healthy cellular redox buffer (GSH/GSSG ratio).[5][14]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and in vivo effects of this compound.

Table 1: Inhibitory Potency (IC₅₀) of L-NIL Against NOS Isoforms

| NOS Isoform | Species/Source | IC₅₀ Value | Selectivity (fold vs. iNOS) | Reference(s) |

| iNOS | Mouse | 3.3 µM | - | [1][3][8][9][11][15] |

| Human/Mouse | 0.4 - 3.3 µM | - | [2][16] | |

| nNOS | Rat Brain (constitutive) | 92 µM | ~28-fold | [1][8][9] |

| 17 - 92 µM | 5.2 - 28-fold | [2][16] | ||

| eNOS | 8 - 38 µM | 2.4 - 11.5-fold | [2][16] |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | Dosage | Administration | Key Findings Related to Redox State | Reference(s) |

| Mice (Balb/c) | Renal Ischemia-Reperfusion | 10 and 30 mg/kg | Intraperitoneal (IP) | Prevents inflammation and oxidative stress. | [1][9][11] |

| Mice | LPS-induced Sepsis | 3 mg/kg | Intraperitoneal (IP) | Completely blocked the increase in RNS generation and redox stress in the kidney. | [10] |

| Rats (Sprague-Dawley) | Sepsis (Cecal Ligation) | 3 mg/kg/hr | Infusion | Increased local tissue oxygen consumption, suggesting a reversal of NO-mediated metabolic depression. | [17] |

Experimental Protocols

Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)

This protocol measures NOS activity by quantifying the stable end-products of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: Nitrate is first enzymatically converted to nitrite by nitrate reductase. Total nitrite is then detected as a colored azo dye product when Griess Reagents are added, which absorbs light at 540 nm.[7][18]

Methodology:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in cold NOS Assay Buffer. Centrifuge to clarify and determine the protein concentration.[7]

-

Reaction Setup: In a 96-well plate, add the sample (e.g., 200-400 µg protein). For a positive control, use purified NOS enzyme. Adjust the total volume with NOS Assay Buffer.

-

Cofactor and Substrate Addition: Prepare a Reaction Mix containing NOS Assay Buffer, NOS Cofactors (e.g., FAD, FMN, NADPH, BH4), and NOS Substrate (L-arginine).[7]

-

Incubation: Add the Reaction Mix to each well and incubate at 37°C for 1-3 hours.

-

Nitrate Reduction: Add Nitrate Reductase and incubate for 20-30 minutes to convert nitrate to nitrite.

-

Color Development: Add Griess Reagent 1 (sulfanilamide) followed by Griess Reagent 2 (N-(1-naphthyl)ethylenediamine) to each well. Incubate for 10 minutes at room temperature.[7]

-

Measurement: Read the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve.

Measurement of Intracellular Reactive Oxygen/Nitrogen Species (ROS/RNS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA) to detect general oxidative stress.

Principle: DCFH₂-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH₂. In the presence of ROS and RNS, DCFH₂ is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected.[19]

Methodology:

-

Cell Plating: Plate cells in a 96-well plate (black, clear bottom) and allow them to adhere overnight.

-

L-NIL Treatment: Treat cells with the desired concentrations of this compound for a specified duration.

-

Probe Loading: Remove the media and wash cells with a suitable buffer (e.g., PBS). Add DCFH₂-DA working solution (typically 5-20 µM) and incubate at 37°C for 30-60 minutes in the dark.[19]

-

Induction of Oxidative Stress: Wash the cells to remove the excess probe. Add the inflammatory stimulus (e.g., LPS) to induce iNOS expression and ROS/RNS production. A positive control group can be treated with H₂O₂.[19]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[19] Readings can be taken kinetically over time.

Western Blot for Nitrotyrosine (Marker of Nitrosative Stress)

This protocol detects the modification of proteins by RNS.

Principle: Peroxynitrite nitrates tyrosine residues on proteins. These modified proteins can be detected using a specific primary antibody against nitrotyrosine.[20][21]

Methodology:

-

Protein Extraction: Following experimental treatment (e.g., inflammatory stimulus with or without L-NIL), lyse cells or homogenize tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[22]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for nitrotyrosine overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein nitration.

Visualizations

Figure 1. Signaling pathway showing the induction of iNOS and the inhibitory action of this compound.

Figure 2. A generalized experimental workflow for studying the effects of L-NIL on cellular redox state.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (1139) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Reactive Oxygen and Nitrogen Species Regulate Inducible Nitric Oxide Synthase Function Shifting the Balance of Nitric Oxide and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Nitric Oxide in Regulating Intestinal Redox Status and Intestinal Epithelial Cell Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of the inducible nitric-oxide synthase inhibitor L-N(6)-(1-iminoethyl)-lysine on microcirculation and reactive nitrogen species generation in the kidney following lipopolysaccharide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Changes in Glutathione Content in Liver Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutathione depletion increases nitric oxide-induced oxidative stress in primary rat hepatocyte cultures: involvement of low-molecular-weight iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combined L-citrulline and glutathione supplementation increases the concentration of markers indicative of nitric oxide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-NIL (hydrochloride) - Immunomart [immunomart.org]

- 16. thomassci.com [thomassci.com]

- 17. Inhibiting nitric oxide overproduction during hypotensive sepsis increases local oxygen consumption in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 19. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protocol for determining protein cysteine thiol redox status using western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 23. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-NIL Hydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N⁶-(1-Iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory and disease states.[1][2][3][4][5] Unlike constitutive NOS isoforms (eNOS and nNOS), iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products, leading to the high-output production of nitric oxide (NO), a key mediator in inflammation. The selective inhibition of iNOS by this compound makes it a valuable tool for investigating the role of iNOS in various disease models in vivo and for exploring its therapeutic potential.

These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including its mechanism of action, established protocols, and relevant quantitative data.

Mechanism of Action

This compound acts as a competitive inhibitor of iNOS, binding to the active site of the enzyme and preventing the conversion of L-arginine to L-citrulline and nitric oxide.[6] Its selectivity for iNOS over eNOS and nNOS is a key advantage, minimizing the potential for off-target effects related to the physiological functions of constitutive NO production, such as blood pressure regulation and neurotransmission.[1][2][3][4][5]

Signaling Pathway of iNOS Inhibition

The induction of iNOS is a complex process involving multiple signaling pathways, primarily activated by inflammatory stimuli. The inhibition of iNOS by this compound downstream of these pathways effectively blocks the production of NO and its subsequent effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various in vivo models.

Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Species | This compound Dose | Route of Administration | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Rat | 5-25 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of late-phase paw edema. | [7] |

| Monosodium Urate Crystal-Induced Inflammation | Mouse | 5 or 10 mg/kg/day | Intraperitoneal (i.p.) | Significant reduction in footpad swelling at 10 mg/kg/day. | |

| Adjuvant-Induced Arthritis | Rat | 1-100 µg/mL in drinking water | Oral | Dose-dependent suppression of joint inflammation and plasma nitrite levels. | [5] |

| Lipopolysaccharide (LPS)-Induced Inflammation | Rat | 0.2 - 1 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of LPS-induced increase in plasma nitrite and nitrate. | [8] |

Table 2: Effects of this compound on Biochemical and Physiological Parameters In Vivo

| Parameter | Animal Model | Species | This compound Dose | Outcome | Reference |

| iNOS Activity | Carrageenan-Induced Paw Edema | Rat | 5-25 mg/kg (i.p.) | Inhibition of carrageenan-induced increase in hindpaw iNOS activity. | [7] |

| Plasma Nitrite/Nitrate | LPS-Treated | Rat | 0.2 - 1 mg/kg (i.p.) | >95% inhibition of the LPS-induced increase in plasma nitrite and nitrate. | [8] |

| Glomerular Filtration Rate (GFR) | LPS-Induced Renal Dysfunction | Rat | Not specified | Prevention of LPS-induced decrease in GFR. | |

| Tumor Growth | Human Melanoma Xenograft | Mouse | 0.15% in drinking water | Significant inhibition of melanoma growth and increased survival. | [2] |

| Blood Pressure | Healthy | Mouse | Up to 0.2% in drinking water | No overt toxicity or changes in blood pressure observed. | [2] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in aqueous solutions.[9] For intraperitoneal injections, it is commonly dissolved in sterile phosphate-buffered saline (PBS) or isotonic saline. For oral administration, it can be dissolved in drinking water.

Materials:

-

This compound powder

-

Sterile, pyrogen-free PBS (pH 7.2) or 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile PBS or saline to the tube.

-

Vortex the solution until the this compound is completely dissolved. The solubility in PBS (pH 7.2) is approximately 30 mg/mL.[9]

-

It is recommended to prepare fresh solutions daily and not to store aqueous solutions for more than one day.[9]

Protocol for Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard model of acute inflammation to evaluate the anti-inflammatory effects of this compound.[7][10][11][12][13]

Materials:

-

Male Wistar rats (180-200 g)

-

This compound solution (prepared as described above)

-

1% (w/v) carrageenan solution in sterile saline

-

P plethysmometer or digital calipers

-

Animal handling restraints

Experimental Workflow:

Procedure:

-

Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.

-

Drug Administration: Administer this compound (e.g., 5, 10, or 25 mg/kg) or vehicle (saline or PBS) via intraperitoneal injection 30 minutes before carrageenan injection.[7]

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[12]

-

Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the paw edema in the this compound-treated groups to the vehicle-treated control group.

-

Endpoint Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as measurement of iNOS activity, cytokine levels, or histological examination.

Measurement of iNOS Activity in Tissue Homogenates

The activity of iNOS in tissue samples can be determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline or by quantifying the production of nitrite and nitrate, stable end products of NO metabolism.[14][15][16]

Griess Assay for Nitrite/Nitrate Measurement:

This colorimetric assay is a common method for the indirect measurement of NO production.

Materials:

-

Tissue homogenates

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (for conversion of nitrate to nitrite)

-

NADPH

-

Sodium nitrite standard solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize the collected tissue in a suitable buffer.

-

Nitrate Reduction: Incubate the tissue homogenate with nitrate reductase and NADPH to convert nitrate to nitrite.

-

Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of the role of iNOS in health and disease. Its selectivity and proven efficacy in various animal models make it a cornerstone for research in inflammation, immunology, and oncology. The protocols and data presented in these application notes provide a foundation for the successful design and execution of in vivo studies using this potent iNOS inhibitor. Researchers should always adhere to ethical guidelines and institutional regulations for animal experimentation.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. inotiv.com [inotiv.com]

- 11. researchgate.net [researchgate.net]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-NIL Hydrochloride in Mouse Models of Sepsis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key contributor to the pathophysiology of sepsis, leading to vasodilation, hypotension, and tissue damage. L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS in sepsis and for evaluating potential therapeutic strategies.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in two common mouse models of sepsis: cecal ligation and puncture (CLP) and lipopolysaccharide (LPS)-induced endotoxemia.

Data Presentation

The following table summarizes quantitative data on the dosage and effects of this compound in mouse models of sepsis.

| Sepsis Model | Mouse Strain | This compound Dosage | Administration Route | Timing of Administration | Key Findings |

| Cecal Ligation and Puncture (CLP) | Balb/c | 10 and 30 mg/kg | Intraperitoneal (IP) | At the end of CLP and 6 hours post-sepsis induction | Decreased plasma NGAL, reduced TLR4 and IL-1β protein content.[1][2] |

| Lipopolysaccharide (LPS)-Induced | C57BL/6 | Not specified in search results | Intraperitoneal (IP) | Typically 30-60 minutes before LPS injection | Expected to reduce pro-inflammatory cytokines (TNF-α, IL-6) and improve survival. |

Note: Specific quantitative data on the effects of this compound on survival rates and a comprehensive cytokine profile in sepsis models were not available in the provided search results. The findings for the LPS model are based on the expected mechanism of action of an iNOS inhibitor.

Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_Gene [label="iNOS Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS_Protein [label="iNOS Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_NIL [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathological_Effects [label="Pathological Effects\n(Vasodilation, Hypotension, Tissue Damage)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MyD88 [label="activates"]; MyD88 -> NF_kB [label="activates"]; NF_kB -> iNOS_Gene [label="induces"]; iNOS_Gene -> iNOS_Protein [label="translates to"]; iNOS_Protein -> NO [label="catalyzes conversion of", dir=none]; L_Arginine -> iNOS_Protein [dir=none]; L_NIL -> iNOS_Protein [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; NO -> Pathological_Effects; } .dot Caption: iNOS signaling pathway in sepsis.

Experimental Protocols

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.

Materials:

-

Male Balb/c mice (20-25 g)

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Surgical instruments (scissors, forceps, needle holder)

-

3-0 silk suture

-

21-gauge needle

-

70% ethanol

-

Heating pad

Protocol:

-

Anesthetize the mouse using an approved institutional protocol.

-

Shave the abdomen and disinfect the area with 70% ethanol.

-

Make a 1-2 cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the ligation site determines the severity of sepsis).

-

Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) using sutures or surgical clips.

-

Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

-

Administer this compound (10 or 30 mg/kg) or vehicle control (sterile saline) via intraperitoneal injection at the end of the surgical procedure and again 6 hours post-surgery.[1][2]

-

Place the mouse on a heating pad for recovery and monitor closely according to institutional guidelines.

Lipopolysaccharide (LPS)-Induced Sepsis Model

The LPS model induces a rapid and potent inflammatory response characteristic of endotoxemia.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline solution

Protocol:

-

Prepare a stock solution of LPS in sterile, pyrogen-free saline. The dose of LPS will need to be optimized for the desired severity of sepsis (a lethal dose, LD50, is often used for survival studies). Doses can range from 5 to 20 mg/kg.

-

Prepare the this compound solution in sterile saline.

-

Administer this compound (dosage to be optimized, starting with 10-30 mg/kg as a reference from CLP models) or vehicle control via intraperitoneal injection.

-

After 30-60 minutes, administer LPS via intraperitoneal injection.

-

Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, huddled behavior) and survival at regular intervals for up to 72 hours.

Experimental Workflow

// Nodes Animal_Acclimation [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization into Groups\n(Sham, Sepsis + Vehicle, Sepsis + L-NIL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sepsis_Induction [label="Sepsis Induction\n(CLP or LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Treatment Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(Survival, Clinical Scores)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Sample Collection\n(Blood, Tissues)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(Cytokines, Biomarkers, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Interpretation [label="Data Interpretation & Conclusion", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Animal_Acclimation -> Randomization; Randomization -> Sepsis_Induction; Sepsis_Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Analysis; Analysis -> Data_Interpretation; } .dot Caption: Experimental workflow diagram.

Sample Collection and Analysis

Blood Collection: Blood can be collected at various time points via submandibular or retro-orbital bleeding for analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or multiplex assays.

Tissue Collection: At the experimental endpoint, mice should be euthanized, and organs such as the lungs, liver, and kidneys can be harvested for histological analysis (e.g., H&E staining to assess tissue damage and inflammatory cell infiltration) or for measuring tissue-specific inflammatory markers.

Conclusion

This compound serves as a critical research tool for elucidating the role of iNOS in the pathogenesis of sepsis. The protocols outlined above provide a framework for inducing sepsis in mice and for administering this compound to study its effects. Researchers should optimize dosages and time points based on their specific experimental goals and mouse strains. Further studies are warranted to generate more comprehensive quantitative data on the impact of this compound on survival and a wider array of inflammatory mediators in different sepsis models.

References

- 1. researchgate.net [researchgate.net]

- 2. Ruxolitinib protects lipopolysaccharide (LPS)-induced sepsis through inhibition of nitric oxide production in mice - Li - Annals of Translational Medicine [atm.amegroups.org]

- 3. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental models of sepsis and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-NIL Hydrochloride in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-NIL hydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS), in various preclinical models of cardiovascular disease. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of iNOS inhibition in conditions such as atherosclerosis, myocardial infarction, and heart failure.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by cytokines and other inflammatory mediators. While NO is a critical signaling molecule in the cardiovascular system, excessive production by iNOS can contribute to oxidative stress, cellular damage, and the pathogenesis of various cardiovascular diseases. L-NIL (L-N6-(1-iminoethyl)lysine) hydrochloride is a potent and selective inhibitor of iNOS, making it a valuable tool for dissecting the role of iNOS in disease progression and for evaluating the therapeutic potential of selective iNOS inhibition.[1][2]

Data Presentation: Quantitative Summary of this compound and Representative Selective iNOS Inhibitors in Cardiovascular Disease Models

The following tables summarize key quantitative data from studies utilizing this compound and other representative selective iNOS inhibitors in preclinical models of cardiovascular disease.

Table 1: this compound in Animal Models of Cardiovascular Disease

| Disease Model | Animal Species | This compound Dose | Administration Route | Key Quantitative Outcomes | Reference |

| Atherosclerosis | Rabbit | 5 mg/kg/day | Continuous intravenous infusion via osmotic minipump | - Abolished the increase in lesion area in the abdominal aorta.- Prevented the increase in the intima/media ratio in the thoracic aorta and coronary arteries.- Prevented increased aortic cGMP levels. | [3] |

| Diabetic Cardiomyopathy | Rat | 3 mg/kg/day | Oral gavage | - Prevented the increase in total cardiac NOx levels.- Normalized the phospho-RhoA to total RhoA ratio. | [4][5] |

| Myocardial Infarction | Rat | Not specified | Not specified | - Abolished the infarct size-reducing effect of heat stress. | [6] |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | Mouse | Not specified | Not specified | - Ameliorated the HFpEF phenotype. | [7] |

Table 2: Representative Selective iNOS Inhibitors in Animal Models of Cardiovascular Disease

| Disease Model | Animal Species | Inhibitor (Dose) | Administration Route | Key Quantitative Outcomes | Reference |

| Myocardial Infarction | Rabbit | S-methylisothiourea (SMT) | Not specified | - Improved left ventricular maximum +dP/dt and -dP/dt.- Decreased left ventricular end-diastolic pressure. | [8] |

| Myocardial Infarction | Mouse | 1400W (30 mg/kg/day) | Continuous subcutaneous infusion via osmotic minipump | - Preserved post-MI end-systolic volume similar to ACE inhibitor + beta-blocker. | [9] |

| Heart Failure (Pressure Overload) | Mouse | 1400W (6 mg/kg/hour) | Continuous subcutaneous infusion via osmotic minipump | - Attenuated TAC-induced myocardial hypertrophy and pulmonary congestion. | [10] |

| Post-Infarction Remodeling | Rat | S-methylisothiourea (SMT) (0.5 mg/kg/day) | Oral gavage | - Reduced myocyte size and collagen volume fraction in the non-infarcted LV area.- Decreased LV end-diastolic pressure. | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and representative selective iNOS inhibitors in cardiovascular disease models.

Protocol 1: Atherosclerosis Model in Hypercholesterolemic Rabbits

Objective: To evaluate the effect of this compound on the progression of pre-existing atherosclerosis.

Animal Model: Male New Zealand White rabbits.

Materials:

-

This compound

-

0.3% cholesterol-enriched diet

-

Saline solution

-

Osmotic minipumps (e.g., Alzet)

-

Surgical instruments for minipump implantation

-

Anesthesia (e.g., ketamine, xylazine)

Procedure:

-

Induction of Atherosclerosis:

-

Feed male New Zealand White rabbits a 0.3% cholesterol-enriched diet for 24 weeks to induce the development of atherosclerotic plaques.[3]

-

-

Animal Grouping:

-

After 24 weeks, divide the rabbits into treatment and control groups.

-

-

This compound Administration:

-

Surgically implant osmotic minipumps subcutaneously for continuous intravenous delivery of this compound.

-

The pumps should be loaded to deliver a dose of 5 mg/kg/day.[3]

-

The control group should receive a saline solution via osmotic minipumps.

-

-

Treatment Duration:

-

Continue the respective treatments and the high-cholesterol diet for an additional 12 weeks.[3]

-

-

Outcome Assessment:

-

At the end of the 36-week period, euthanize the animals and harvest the aorta and coronary arteries.

-

Perform histomorphometric analysis to determine the lesion area and intima/media ratio.

-

Measure aortic cGMP levels as a marker of NO activity.

-

Protocol 2: Myocardial Infarction Model in Mice (Representative Protocol with a Selective iNOS Inhibitor)

Objective: To assess the impact of selective iNOS inhibition on left ventricular remodeling following myocardial infarction. This protocol uses 1400W, a highly selective iNOS inhibitor, and can be adapted for this compound.

Animal Model: Male C57BL/6 mice.

Materials:

-

Selective iNOS inhibitor (e.g., 1400W or this compound)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for thoracotomy and coronary artery ligation

-

Osmotic minipumps

-

Suture material

Procedure:

-

Induction of Myocardial Infarction:

-

Anesthetize the mice and perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.[9]

-

-

Drug Administration:

-

Immediately following reperfusion (if applicable) or ligation, implant an osmotic minipump subcutaneously.

-

For 1400W, the pump should deliver a dose of 30 mg/kg/day.[9] This dosage can be used as a starting point for this compound, with adjustments based on preliminary studies.

-

-

Treatment Duration:

-

Continue the treatment for 14 to 28 days to allow for ventricular remodeling.[9]

-

-

Outcome Assessment:

-

Perform serial cardiac magnetic resonance imaging (CMR) or echocardiography at baseline, and at various time points post-MI (e.g., 1, 7, and 28 days) to assess left ventricular end-systolic volume (ESV), end-diastolic volume (EDV), and ejection fraction (EF).[9]

-

At the end of the study, euthanize the animals and perform histological analysis to determine infarct size.

-

Protocol 3: Pressure Overload-Induced Heart Failure Model in Mice (Representative Protocol with a Selective iNOS Inhibitor)

Objective: To investigate the effect of selective iNOS inhibition on cardiac hypertrophy and dysfunction in a pressure overload model. This protocol utilizes 1400W and can be adapted for this compound.

Animal Model: Male C57BL/6J mice.

Materials:

-

Selective iNOS inhibitor (e.g., 1400W or this compound)

-

Anesthesia

-

Surgical instruments for transverse aortic constriction (TAC)

-

Osmotic minipumps

Procedure:

-

Induction of Pressure Overload:

-

Perform transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle.[10]

-

-

Drug Administration:

-

Immediately after TAC surgery, implant an osmotic minipump for continuous delivery of the selective iNOS inhibitor.

-

For 1400W, a dose of 6 mg/kg/hour has been used.[10] This can serve as a reference for dosing this compound.

-

-

Treatment Duration:

-

The treatment period is typically several weeks to allow for the development of cardiac hypertrophy and heart failure.

-

-

Outcome Assessment:

-

Monitor cardiac function using echocardiography.

-

At the end of the study, measure heart weight to body weight ratio, lung weight to body weight ratio (as an indicator of pulmonary congestion), and perform histological analysis to assess cardiomyocyte hypertrophy and fibrosis.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the iNOS signaling pathway in cardiovascular disease and a general experimental workflow for evaluating this compound.

References

- 1. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of nitric oxide synthases in the infarct size-reducing effect conferred by heat stress in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrosative Stress Drives Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Inhibition of NOS2 ameliorates cardiac remodeling, improves heart function after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-NIL Hydrochloride: Application Notes and Protocols for Studying Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-NIL hydrochloride (L-N6-(1-iminoethyl)lysine hydrochloride), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), for investigating the pathogenesis and potential therapeutic interventions for diabetic complications.

Introduction

Diabetic complications, including nephropathy, retinopathy, and endothelial dysfunction, are major contributors to morbidity and mortality in individuals with diabetes mellitus. A growing body of evidence implicates the overexpression of inducible nitric oxide synthase (iNOS) and the subsequent increase in nitric oxide (NO) production in the pathophysiology of these complications. Elevated iNOS activity contributes to oxidative stress, inflammation, and cellular damage. This compound is a valuable pharmacological tool for elucidating the specific role of iNOS in these processes and for evaluating the therapeutic potential of iNOS inhibition.

Mechanism of Action

This compound is a structural analog of L-arginine, the substrate for nitric oxide synthases. It acts as a potent and selective competitive inhibitor of iNOS.[1][2] Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a precise tool for dissecting the specific contributions of iNOS to disease pathology. In the context of diabetic complications, hyperglycemia and pro-inflammatory cytokines trigger the upregulation of iNOS. The excessive NO produced by iNOS can react with superoxide to form peroxynitrite, a highly reactive and damaging molecule that contributes to cellular injury. By inhibiting iNOS, this compound reduces the production of excess NO and mitigates downstream detrimental effects.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (iNOS) | Mouse Macrophages | 3.3 µM | --INVALID-LINK-- |

| IC50 (nNOS) | Rat Brain | 92 µM | --INVALID-LINK-- |

| Selectivity (nNOS/iNOS) | - | ~28-fold | --INVALID-LINK-- |

In Vivo Model: this compound in STZ-Induced Diabetic Rats

| Parameter | Control | Diabetic (Vehicle) | Diabetic + L-NIL (3 mg/kg/day) | Reference |

| Body Weight (g) | 450 ± 15 | 280 ± 20 | 290 ± 18 | --INVALID-LINK-- |

| Blood Glucose (mg/dL) | 110 ± 8 | 450 ± 30 | 440 ± 25 | --INVALID-LINK-- |

| Cardiac iNOS Expression | Low | Significantly Elevated | Significantly Reduced | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

iNOS Signaling Pathway in Diabetic Complications

References

Application Note: L-N6-(1-iminoethyl)lysine (L-NIL) Hydrochloride Administration in Drinking Water

Audience: Researchers, scientists, and drug development professionals in preclinical research.

Purpose: This document provides detailed protocols and application notes for the preparation and administration of L-NIL hydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS), to rodent models via drinking water for long-term studies.

Introduction

L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathophysiological processes.[1][2][3] While intraperitoneal (i.p.) injection is common for acute studies[4][5][6], administration via drinking water is a less invasive and more suitable method for chronic or long-term experiments. This protocol outlines the procedures for calculating dosage, preparing solutions, and administering this compound in drinking water, with a critical focus on solution stability.

Mechanism of Action

L-NIL selectively inhibits the iNOS isoform over neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][2] During an inflammatory response, cytokines and endotoxins trigger the expression of iNOS, which then produces large, sustained amounts of nitric oxide (NO) from its substrate, L-arginine. This overproduction of NO can contribute to tissue damage and inflammation. L-NIL acts as a substrate analog, competitively binding to the active site of iNOS and blocking the synthesis of NO.

Caption: this compound selectively inhibits the iNOS enzyme, blocking NO production.

Quantitative Data

The following tables summarize the key properties and inhibitory constants of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| Formal Name | N6-(1-iminoethyl)-L-lysine, dihydrochloride | [1][7] |

| Molecular Formula | C₈H₁₇N₃O₂ • 2HCl | [1][7][8] |

| Formula Weight | 260.2 g/mol | [1][7] |

| Appearance | Crystalline solid | [1][7] |

| Purity | ≥95% - ≥97% | [1][7][8] |

| Solubility (Water) | ~50 mg/mL | [1][7][8] |

| Solubility (PBS, pH 7.2) | ~30 mg/mL | [1][7] |

| Storage (Solid Form) | -20°C, desiccated | [3][7][8] |

| Aqueous Solution Stability | Not recommended for storage more than one day | [7] |

Table 2: In Vitro Inhibitory Potency (IC₅₀)

| NOS Isoform | IC₅₀ Value | Selectivity vs. iNOS | Citation(s) |

| Inducible NOS (iNOS, mouse) | 3.3 µM | 1x | [2][4][5] |

| Constitutive NOS (rcNOS, rat brain) | 92 µM | ~28-fold | [2][4][5] |

| Endothelial NOS (eNOS) | 8-38 µM | ~2.4-11.5x | [1] |

| Neuronal NOS (nNOS) | 17-92 µM | ~5-28x | [1] |

Table 3: Reported In Vivo Dosing Regimens